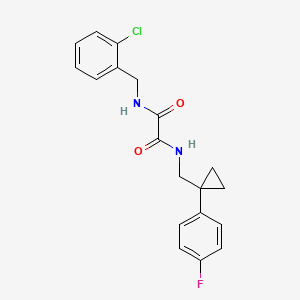

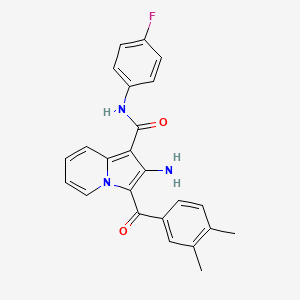

![molecular formula C20H17ClN4 B2412137 N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890634-80-7](/img/structure/B2412137.png)

N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C20H17ClN4 and its molecular weight is 348.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from the G1 phase to the S phase . Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the normal progression of the cell cycle . This interaction likely involves the formation of essential hydrogen bonds with key residues in the CDK2 active site . The exact nature of these interactions and the resulting changes in the structure and function of CDK2 would require further investigation.

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells

Pharmacokinetics

In silico admet studies of similar compounds suggest suitable pharmacokinetic properties . These studies typically consider factors such as absorption, distribution, metabolism, excretion, and toxicity (ADME-T), all of which can impact a compound’s bioavailability and efficacy .

Result of Action

The primary result of the action of this compound is the inhibition of cell proliferation, particularly in cancer cells . This is achieved through the inhibition of CDK2, leading to cell cycle arrest . In addition, some compounds may induce apoptosis within cancer cells .

Análisis Bioquímico

Biochemical Properties

The compound N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit CDK2, a key enzyme involved in cell cycle regulation . The compound’s interaction with CDK2 suggests that it may play a role in biochemical reactions related to cell cycle progression.

Cellular Effects

This compound has shown significant effects on various types of cells. It has been reported to inhibit the growth of several cell lines, including MCF-7 and HCT-116, suggesting that it may influence cell function and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with CDK2. It has been suggested that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction leads to the inhibition of CDK2, which in turn affects cell cycle progression.

Temporal Effects in Laboratory Settings

Given its inhibitory effects on CDK2, it is plausible that the compound may have long-term effects on cellular function, particularly in relation to cell cycle regulation .

Metabolic Pathways

Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it is plausible that it may be localized in regions of the cell where CDK2 is present .

Propiedades

IUPAC Name |

N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4/c1-14-11-19(22-12-15-7-3-2-4-8-15)25-20(24-14)17(13-23-25)16-9-5-6-10-18(16)21/h2-11,13,22H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQKFEZUGDLJWKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![prop-2-en-1-yl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2412056.png)

![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2412059.png)

![ethyl 3-oxo-4-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)butanoate](/img/structure/B2412060.png)

![Tert-butyl 3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxylate](/img/structure/B2412075.png)